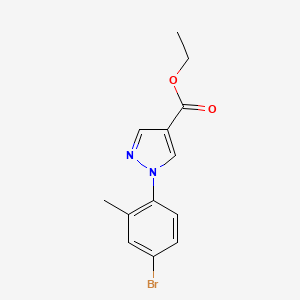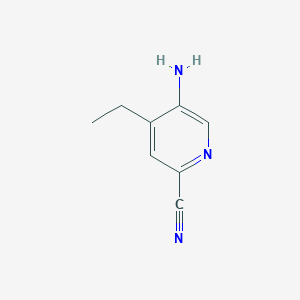
4-Iodo-3-methyl-1-(3-(pyrrolidin-1-yl)propyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of an iodine atom at the 4-position, a methyl group at the 3-position, and a pyrrolidinylpropyl group at the 1-position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with 1-iodopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-iodo-3-methyl-1H-pyrazole is reacted with a suitable boronic acid derivative of the pyrrolidinylpropyl group. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazoles.
Scientific Research Applications
4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidinylpropyl group can enhance the compound’s binding affinity to certain biological targets, while the iodine atom can participate in halogen bonding interactions, contributing to the overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole: Lacks the methyl group at the 3-position, which can affect its chemical properties and interactions.
4-Iodo-3-methyl-1H-pyrazole:
Uniqueness
The presence of both the iodine atom and the pyrrolidinylpropyl group in 4-Iodo-3-methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazole makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H18IN3 |
|---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
4-iodo-3-methyl-1-(3-pyrrolidin-1-ylpropyl)pyrazole |
InChI |
InChI=1S/C11H18IN3/c1-10-11(12)9-15(13-10)8-4-7-14-5-2-3-6-14/h9H,2-8H2,1H3 |
InChI Key |
JVXFZAFLQAQAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1I)CCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


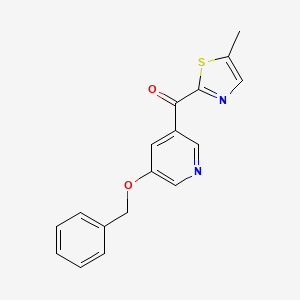
![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
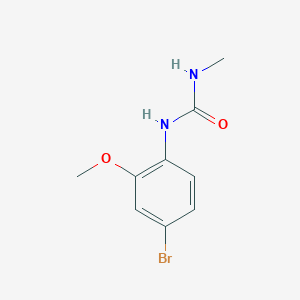

![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
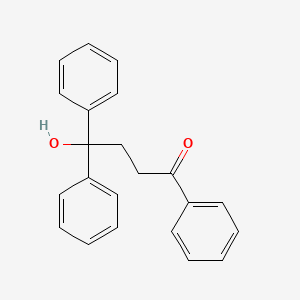

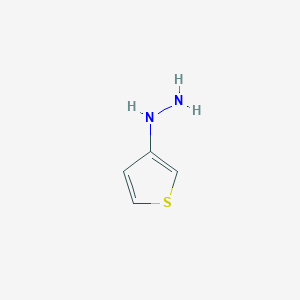
![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
